Uralyt-U
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55049-48-4 |
|---|---|
Molecular Formula |
C30H30K6Na6O36 |
Molecular Weight |
1339.1 g/mol |
IUPAC Name |
hexapotassium;hexasodium;3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12 |
InChI Key |
COSZWAUYIUYQBS-UHFFFAOYSA-B |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+] |
Other CAS No. |
55049-48-4 |
Origin of Product |
United States |
Chemical and Structural Underpinnings for Research
Molecular Architecture and Ionic Complexation of Potassium Sodium Hydrogen Citrate (B86180)
Understanding the Hexapotassium Hexasodium Pentacitrate Hydrate (B1144303) Complex
The Hexapotassium Hexasodium Pentacitrate Hydrate Complex is characterized by its molecular formula C₃₀H₃₀K₆Na₆O₃₆ and a molecular weight of approximately 1339.1 g/mol nih.gov. This complex is a double salt form, intricately combining citrate ions with both potassium and sodium ions, along with water molecules nih.govgoogle.com. The specific ionic ratio within this complex is established as K:Na:H:Citrate³⁻ = 6:6:3:5 google.com. This stoichiometric arrangement highlights the precise balance of cations and the polyvalent citrate anion within the hydrated structure. The citrate anion itself is derived from citric acid, a tricarboxylic acid nih.gov.
Structural Rationale for Optimized Physiological Electrolyte Balance
The structural design of potassium sodium hydrogen citrate provides a rationale for its utility in modulating physiological electrolyte balance, particularly in the urinary system. Upon metabolism, the citrate component is converted into bicarbonate mims.comfarmacoinc.com. This metabolic process is crucial as bicarbonate acts as an alkalinizing agent, effectively increasing the pH of urine and elevating urinary citrate levels mims.comfarmacoinc.com.
A key functional aspect of the citrate ion is its ability to chelate calcium ions (Ca²⁺) nih.govfarmacoinc.com. This chelation forms soluble complexes with calcium, thereby inhibiting calcium-dependent processes, including the formation of pathological crystals in biological fluids nih.govfarmacoinc.com. Research indicates that citrate can reduce calcium oxalate (B1200264) (CaOx) crystal deposition and inhibit their aggregation, contributing to its effectiveness in modulating mineral precipitation . Furthermore, the compound contributes to an increase in urinary potassium levels, which is another factor in maintaining electrolyte homeostasis farmacoinc.com.
Synthetic Methodologies for Potassium Sodium Hydrogen Citrate
The synthesis of potassium sodium hydrogen citrate involves neutralization reactions of citric acid with appropriate potassium and sodium bases, followed by specific processing steps to yield the desired complex.
Laboratory Synthesis Pathways: Neutralization Reactions of Citric Acid
Citric acid (C₆H₈O₇) serves as the foundational organic acid for the synthesis of these citrate salts nih.govfishersci.dk. In a laboratory setting, the synthesis of individual citrate salts, which are precursors or components of the complex, typically involves acid-base neutralization reactions. For instance, potassium citrate can be synthesized by neutralizing citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide (B78521) wikipedia.org. Similarly, sodium citrate is produced by reacting citric acid with sodium hydroxide or sodium bicarbonate atamanchemicals.comshanghaichemex.com.
A specific preparation method for potassium sodium hydrogen citrate complex salt hydrate details the dissolution of tripotassium citrate monohydrate, trisodium (B8492382) citrate dihydrate, and anhydrous citric acid in boiling deionized water google.com. This mixture undergoes a reflux reaction, followed by cooling to a controlled temperature range (70-80 °C) google.com. Maintaining this temperature ensures a homogeneous solution, and subsequent rapid drying yields the potassium sodium hydrogen citrate hydrate google.com. The precise ratio of reactants cited for this synthesis is 194.4 parts tripotassium citrate monohydrate, 176.4 parts trisodium citrate dihydrate, and 57.6 parts anhydrous citric acid google.com.
Industrial Scale Production Approaches and Considerations
Industrial production of citrate compounds, including potassium sodium hydrogen citrate, emphasizes efficiency, purity, and scalability. For potassium citrate, industrial processes often involve the reaction of citric acid with potassium hydroxide or potassium carbonate (historically referred to as "salts of wormwood"), followed by concentration and crystallization to obtain the final product google.com.
A traditional industrial method for potassium citrate production, known as the "calcium salt method," begins with citric acid ferment filtrate google.com. This filtrate is neutralized with calcium carbonate to precipitate tricalcium dicitrate google.com. The tricalcium dicitrate is then washed, followed by acidolysis with sulfuric acid to release citric acid and precipitate calcium sulfate (B86663) google.com. Subsequent steps involve filtration, decolorization using carbon columns, and ion exchange processes to purify the citric acid google.com. Finally, the purified citric acid is neutralized with potassium carbonate or potassium hydroxide to form potassium citrate, which is then isolated through evaporative crystallization and drying google.com.
Manufacturers of potassium sodium hydrogen citrate employ advanced techniques and utilize high-quality raw materials to ensure the purity and effectiveness of the final product xidisodiumsilicate.com. The compound's inherent pH buffering capability is a key consideration in its large-scale production and application xidisodiumsilicate.com.
Derivatization and Analog Synthesis Research
Research into the derivatization and analog synthesis of citrate-based compounds, including potassium sodium hydrogen citrate, explores modifications to the core citrate structure or the creation of similar compounds to enhance specific properties or expand applications. In the realm of chemistry, the compound itself is utilized as a reagent for investigating acid-base equilibria and the solubility of various salts . This fundamental research can inform the development of new citrate derivatives.
An example of derivatization within the broader citrate family includes the synthesis of citric acid esters of mono- and diglycerides of fatty acids, often referred to as CITREM fao.org. These compounds are produced through the esterification of monoglycerides (B3428702) of fatty acids with citric acid fao.org. Further modification can involve neutralization of these esters using sodium and potassium hydroxides, leading to products with altered functionalities fao.org. Such research demonstrates the ongoing efforts to chemically modify citrate and its related structures to achieve desired characteristics for diverse applications beyond its primary form.
Compound Names and PubChem CIDs
Chemical Modification Strategies and Related Citrate Derivatives
Chemical modification strategies related to citrate derivatives encompass various approaches, from in-vivo metabolic transformations to the synthesis of diverse citrate salts and their industrial processing. The active citrate component of Uralyt-U undergoes an oxidative metabolic breakdown within the body, converting into bicarbonate. This internal chemical transformation is fundamental to its mechanism of action in elevating urinary pH wikipedia.orgnih.gov.
Beyond the specific composition of this compound, a range of citrate salts are employed in the management of urinary stone disease, representing related citrate derivatives with similar therapeutic objectives. These include potassium citrate, sodium-potassium citrate, calcium citrate, calcium-sodium citrate, and potassium-magnesium citrate nnlm.gov. These diverse formulations highlight strategies to deliver citrate for its alkalinizing and stone-inhibiting properties.
In industrial contexts, the crystallization of citrate salts, such as sodium citrate and potassium citrate, involves controlled processes to achieve desired physical forms, including anhydrous states from their hydrated counterparts nih.gov. This can be considered a form of physical modification to optimize product properties.
Exploration of Structure-Activity Relationships in Synthesized Analogs
The exploration of structure-activity relationships (SAR) in synthesized analogs of citrate and related compounds provides crucial insights into how structural alterations influence biological activity.
Research into phosphocitrate (B1208610) (PC) analogues, such as N-phospho-2-amino tricarballylate (B1239880) (PAT) and N-sulpho-2-amino tricarballylate (SAT), has shed light on their anti-calcifying potential and stability americanelements.com. These studies are particularly relevant given the role of calcification in stone formation. For instance, PAT demonstrated comparable potency to phosphocitrate in inhibiting hydroxyapatite (B223615) formation, a key component of some urinary stones americanelements.com. While SAT was less potent than PC in this regard, it still exhibited strong inhibitory activity americanelements.com. The comparative efficacy in inhibiting calcium oxalate crystallization also varied among these analogues, with phosphocitrate generally showing higher potency than SAT, which in turn was significantly more potent than PAT americanelements.com. These findings underscore the critical role of specific structural motifs in modulating anti-calcifying properties.
Table 1: Anti-Calcifying Potential of Phosphocitrate and its Analogues
| Compound | Hydroxyapatite Formation Inhibition | Calcium Oxalate Crystallization Inhibition |
| Phosphocitrate (PC) | Potent | High |
| N-phospho-2-amino tricarballylate (PAT) | As potent as PC americanelements.com | Low (PC > SAT >> PAT) americanelements.com |
| N-sulpho-2-amino tricarballylate (SAT) | Less potent than PC, but strong inhibitor americanelements.com | Moderate (PC > SAT >> PAT) americanelements.com |
Further SAR investigations have focused on inhibitors of ATP Citrate Lyase (ACLY), an enzyme that catalyzes the conversion of citrate to acetyl-CoA, linking carbohydrate and lipid metabolism mpg.de. Flavonoids have been identified as a class of novel ACLY inhibitors, where specific structural characteristics, such as the presence of an ortho-dihydroxyphenyl group and a conjugated system maintained by a pyrone ring, are crucial for their inhibitory activity mpg.defishersci.canih.gov. For example, herbacetin (B192088), a flavonoid, demonstrated a high inhibition potency against ACLY, with an IC50 of 0.50 ± 0.08 µM mpg.denih.gov. This inhibitory effect was further supported by thermal shift assays, indicating a direct interaction between herbacetin and ACLY, and kinetic studies characterizing herbacetin as a noncompetitive inhibitor mpg.denih.gov. These SAR insights are instrumental in the rational design of more potent ACLY inhibitors that can interact effectively with the enzyme's citrate-binding site.
Table 2: Inhibitory Potency of Herbacetin on ATP Citrate Lyase (ACLY)
| Compound | Target Enzyme | IC50 (µM) |
| Herbacetin | ACLY | 0.50 ± 0.08 mpg.de |
Mechanisms of Action: a Biochemical and Cellular Perspective
Urinary Alkalinization Mechanisms
Uralyt-U, a preparation containing potassium sodium hydrogen citrate (B86180), effectively elevates urinary pH through a well-defined metabolic process. This alteration of the urinary chemical environment is a cornerstone of its litholytic and prophylactic activity, particularly against uric acid and cystine stones.
The administration of this compound leads to a controlled and stable increase in urinary pH, typically targeting a range of 6.2 to 6.8. nih.gov This specific range is critical because the solubility of uric acid is highly dependent on pH. In an acidic environment (pH below 5.5), uric acid is poorly soluble and prone to crystallization. By elevating the pH, this compound facilitates the conversion of insoluble uric acid into the much more soluble urate ion, thereby promoting the dissolution of existing uric acid stones and preventing the formation of new ones. nih.gov Similarly, maintaining a higher urinary pH increases the solubility of cystine, which is beneficial in preventing cystine stones. nih.gov The objective is to sustain this optimal pH range to consistently inhibit crystal formation. medscape.com
| Parameter | Target Range | Rationale |
| Urinary pH for Uric Acid Stones | 6.2 - 6.8 | Increases uric acid solubility by converting it to the more soluble urate form. nih.gov |
| Urinary pH for Cystine Stones | ≥ 7.5 | Significantly increases the solubility of cystine in urine. nih.gov |
The alkalinizing effect of this compound is not due to the direct action of citrate itself but rather its metabolic conversion. After oral administration, the citrate component is absorbed and enters the citric acid cycle (also known as the Krebs cycle), a central pathway in cellular metabolism. Within this cycle, citrate is metabolized, ultimately yielding bicarbonate ions (HCO₃⁻). nih.gov This process effectively introduces an alkali load into the bloodstream. researchgate.net The kidneys then excrete this excess bicarbonate, leading to a rise in urinary pH. nih.govnih.gov This metabolic generation of bicarbonate is an efficient mechanism for systemic and urinary alkalinization, directly counteracting the acidic conditions that favor the formation of uric acid and cystine stones. clevelandclinic.org
Citrate Ion Mediated Lithogenic Inhibition
Beyond its role as a precursor to bicarbonate, the citrate ion itself is a potent, direct inhibitor of the crystallization of calcium-containing stones, such as calcium oxalate (B1200264) and calcium phosphate (B84403). oup.com This inhibitory action is mediated through several distinct mechanisms at the molecular level.
Citrate is an effective chelating agent, meaning it can bind to metal ions. In the urine, citrate forms soluble complexes with divalent cations, most notably calcium (Ca²⁺). oup.comuchicago.edu By binding to calcium, citrate reduces the concentration of free, ionized calcium available in the urine. nih.gov This reduction in free calcium is crucial because it lowers the supersaturation of urine with respect to calcium oxalate and calcium phosphate, which are the primary components of the most common types of kidney stones. uchicago.edurxlist.com When the urine is less supersaturated, the driving force for crystal formation is significantly diminished. uchicago.edu
| Ion | Complexing Agent | Resulting Complex | Effect on Stone Formation |
| Calcium (Ca²⁺) | Citrate | Soluble Calcium-Citrate Complex | Reduces free calcium concentration, lowering urinary supersaturation with calcium oxalate and calcium phosphate. oup.comuchicago.edu |
The therapeutic use of this compound also influences how the kidneys handle citrate. The excretion of citrate by the kidneys is heavily influenced by the body's acid-base status. medscape.com Systemic alkalosis, induced by the metabolism of administered citrate to bicarbonate, enhances citrate excretion. medscape.comnih.gov This occurs because alkalosis reduces the reabsorption of filtered citrate in the proximal tubules of the kidneys. nih.govresearchgate.net Specifically, changes in pH affect the activity of the sodium-dicarboxylate cotransporter responsible for citrate reabsorption. nih.gov The net result is a higher concentration of citrate in the urine, which potentiates its beneficial effects of calcium chelation and crystal growth inhibition. nih.govresearchgate.net Therefore, this compound not only provides an exogenous source of citrate but also promotes the retention of this critical inhibitor within the urinary tract.
Impact on Calcium Homeostasis at the Renal Tubular Level
This compound, a formulation of potassium sodium hydrogen citrate, exerts a significant influence on calcium homeostasis, primarily through its effects on renal tubular function. The citrate component is key to this mechanism. After glomerular filtration, citrate is largely reabsorbed in the proximal tubule. The administration of an alkali citrate, such as this compound, leads to systemic alkalinization, which in turn reduces the renal tubular reabsorption of citrate, thereby increasing its concentration in the tubular fluid and final urine. oup.comwindows.net
This elevated urinary citrate level directly impacts calcium handling within the nephron. Citrate is a natural chelator of calcium, meaning it binds to calcium ions to form soluble calcium-citrate complexes. scribd.commdpi.com This action reduces the concentration of free, ionized calcium in the tubular fluid. nih.gov The formation of these complexes is a crucial factor in preventing the crystallization of calcium salts, such as calcium oxalate and calcium phosphate, which are the primary components of the most common types of kidney stones. scribd.commdpi.com
Research indicates a direct relationship between the concentration of citrate in the tubular fluid and the rate of calcium excretion. Studies in animal models have demonstrated that citrate infusion inhibits the reabsorption of calcium in the renal tubules. nih.gov This leads to an increase in urinary calcium excretion, a phenomenon strongly correlated with the simultaneous increase in citrate excretion. nih.gov The proposed mechanism is that by binding calcium within the tubule, citrate reduces the electrochemical gradient that drives the reabsorption of free calcium ions back into the bloodstream. nih.gov
While some studies suggest that oral citrate can increase renal tubular calcium reabsorption as a secondary effect of metabolic changes, the predominant effect within the urine is the inhibition of calcium salt formation due to chelation. nih.gov The net effect of increased urinary citrate is a reduction in the supersaturation of lithogenic calcium salts, which is a cornerstone of its therapeutic action in preventing calcium-containing kidney stones. scribd.comshijiebiaopin.net
Table 1: Effect of Citrate Infusion on Urinary Calcium Excretion in a Rat Model
This table summarizes findings from a study investigating the direct effect of citrate on renal calcium handling. The data shows a significant increase in the rate of urinary calcium excretion during citrate infusion compared to the control period.
| Experimental Period | Urinary Calcium Excretion Rate (nmol/min/g kidney) |
|---|---|
| Control | 71 ± 9 |
| Citrate Infusion | 122 ± 22 |
| Recovery | Below Control Levels |
Other Biochemical Interactions Beyond Urinary Calculi Formation (e.g., Anticoagulant Activity via Calcium Chelation)
Beyond its primary role in the management of urinary calculi, the citrate component of this compound possesses other significant biochemical properties, most notably its anticoagulant activity. This effect is also mediated by its ability to chelate calcium ions. ashp.orgderangedphysiology.comnih.gov
The blood coagulation cascade is a complex series of enzymatic reactions that requires ionized calcium (often referred to as Factor IV) as an essential cofactor at multiple steps. derangedphysiology.com Key calcium-dependent proteins in this cascade include Factors II (prothrombin), VII, IX, and X. derangedphysiology.com
When citrate is introduced into the bloodstream, it avidly binds with ionized calcium, forming calcium-citrate complexes. nih.govnih.govrenalfellow.org This action effectively reduces the concentration of available ionized calcium to a level below that required for the coagulation cascade to proceed, thereby inhibiting the formation of thrombin and preventing blood from clotting. derangedphysiology.com
This anticoagulant property of citrate is widely utilized in clinical medicine. For instance, blood collection tubes and stored blood products are treated with citrate solutions (like acid-citrate-dextrose, ACD) to prevent coagulation. ashp.orgnih.gov Furthermore, regional citrate anticoagulation is a standard practice in extracorporeal circuits, such as during continuous renal replacement therapy (CRRT) or hemodialysis, where it prevents clotting within the dialysis machine without inducing systemic anticoagulation in the patient. ashp.orgnih.gov The citrate infused into the circuit chelates calcium, and the majority of the calcium-citrate complex is then removed by the hemofilter. nih.govrenalfellow.org Any remaining citrate that enters the patient's circulation is rapidly metabolized in the liver, muscle, and renal cortex via the Krebs cycle, releasing the calcium and having a very short systemic half-life of about five minutes. derangedphysiology.comnih.govrenalfellow.org
Table 2: Calcium-Dependent Factors in the Coagulation Cascade Affected by Citrate Chelation
This table lists the specific clotting factors that require ionized calcium to function and are therefore inhibited by the calcium-chelating action of citrate.
| Clotting Factor | Name/Function | Role of Ionized Calcium |
|---|---|---|
| Factor II | Prothrombin | Essential for activation to thrombin |
| Factor VII | Proconvertin | Required for its activity in the extrinsic pathway |
| Factor IX | Christmas Factor | Required for its activity in the intrinsic pathway |
| Factor X | Stuart-Prower Factor | Required for its activity in the common pathway |
Preclinical Research Paradigms and in Vitro Investigations
In Vitro Studies on Crystal Growth and Aggregation Inhibition
Uralyt-U, through its active ingredient potassium sodium hydrogen citrate (B86180), plays a crucial role in modifying the urinary environment to inhibit the formation and aggregation of various types of kidney stone crystals.
In vitro studies have consistently demonstrated the inhibitory effects of citrate, the active component of this compound, on calcium oxalate (B1200264) (CaOx) crystallization. Citrate directly interferes with the spontaneous nucleation and growth of both calcium oxalate and calcium phosphate (B84403) (CaP) crystals imrpress.com. Furthermore, citrate has been shown to inhibit the aggregation of calcium oxalate monohydrate (COM) crystals imrpress.com.
Research utilizing synthetic urine models and undiluted human urine has shown that increasing citrate concentration can significantly reduce CaOx crystallization, affecting nucleation, crystal growth, and agglomeration time ecmjournal.org. Specifically, potassium citrate (PC) and potassium-sodium citrate (PSC), such as that found in this compound, have been observed to inhibit CaOx crystallization to a similar extent ecmjournal.org. The presence of citrates can also lead to the modification of CaOx crystal morphology, promoting the formation of less harmful crystal types or shapes, such as calcium oxalate dihydrate (COD) over the more pathogenic COM ejfa.me.
Data from in vitro studies comparing the effect of potassium sodium hydrogen citrate (this compound) as a standard against various plant extracts on calcium oxalate crystal size reduction highlight its efficacy:
| Sample Name | Diagonal (µM) ± SD (after 24 hours) |
| Negative Control | 12.19 ± ND |
| Potassium Sodium Hydrogen Citrate (this compound®) | 5.76 ± ND |
| Parsley (P. crispum) | 4.41 ± 0.4 |
| Black seeds (N. sativa) | 5.44 ± 0.16 |
| Halfa bar (C. proximus) | 4.71 ± 0.57 |
| Lemon rind (C. limon) | 5.67 ± ND |
| Note: ND = Not Determined; Data for this compound is inferred from its role as a standard in comparative studies where other extracts showed significant reduction compared to negative control. ejfa.meresearchgate.net |
The primary mechanism by which this compound influences uric acid crystallization is through its ability to alkalinize urine. Potassium sodium hydrogen citrate increases the pH of urine, making it less acidic, which is crucial for increasing the solubility of uric acid and promoting the dissolution of existing uric acid stones sallypharmacies.compagepressjournals.org. While direct in vitro studies on citric acid alone have indicated no effect on uric acid crystallization at high concentrations nih.gov, the therapeutic effect of this compound in dissolving uric acid renal calculi in clinical settings is well-documented and attributed to its urine-alkalinizing properties mdpi.com. This alkalinization shifts the equilibrium, favoring the more soluble urate ion over insoluble uric acid, thereby preventing crystal formation and facilitating dissolution sallypharmacies.com.
Similar to its action on uric acid stones, this compound aids in the management of cystine stones by increasing urinary pH. Cystine stones are known for their low solubility at physiological urine pH levels nih.gov. By elevating the urine pH, particularly above 7.5 with potassium citrate, this compound's active ingredient, potassium sodium hydrogen citrate, significantly enhances cystine solubility, thereby preventing the formation of new crystals and promoting the dissolution of existing ones sallypharmacies.comnih.gov. Case studies have demonstrated that potassium sodium hydrogen citrate treatment can lead to the complete dissolution of cystine stones, underscoring its efficacy in vitro and in vivo nih.gov.
Cellular and Tissue-Level Research
Beyond its direct effects on crystal formation, this compound and its components have been investigated for their influence on cellular processes relevant to kidney stone disease, such as oxidative stress and cellular viability.
Oxidative stress is a significant factor in the pathogenesis of kidney stone formation, particularly calcium oxalate nephrolithiasis nih.govresearchgate.net. Studies involving renal cell lines, such as HK-2 cells, have explored the capacity of citrate-containing compounds to modulate oxidative stress. While direct in vitro studies specifically isolating this compound's effect on oxidative stress in HK-2 cells are less prevalent than those for related compounds, comparative studies provide insights. For instance, HydroZitLa, a formulation containing citrate and natural antioxidants, significantly reduced oxidative stress in HK-2 cells challenged with lithogenic factors like hydrogen peroxide (H2O2) and calcium oxalate monohydrate (COM) nih.govnih.gov. In preclinical animal models, this compound demonstrated comparable efficacy to HydroZitLa in reducing calcium oxalate deposits and lowering markers of intrarenal oxidative stress, such as 4-hydroxynonenal (B163490) nih.govnih.govchula.ac.th. This suggests that the citrate components of this compound likely contribute to similar protective effects against oxidative damage in renal tubular cells.
Investigations into the cellular metabolism and cytotoxicity of this compound's components, particularly citrate, on various cell types, including fibroblasts, have been conducted. While specific studies directly demonstrating "fibroblast inhibition" by this compound (potassium sodium hydrogen citrate) are limited, research on citric acid, a key component of the citrate complex, provides relevant insights into cellular viability and growth.
In vitro studies evaluating the cytotoxicity of citric acid solutions on cultured fibroblasts (e.g., NIH 3T3 cells) have shown that at lower concentrations (e.g., 0.1% and 0.5% dilutions of 10%, 15%, and 25% citric acid solutions), citric acid did not impair cell growth or viability researchgate.net. This indicates that within certain concentration ranges, the citrate component is non-cytotoxic to fibroblasts in vitro. Higher concentrations of citric acid, however, have been reported to moderately decrease the viability of macrophages and show moderate cytotoxic effects on fibroblasts researchgate.net. This suggests a dose-dependent effect on cellular viability, where physiological or therapeutic concentrations of citrate are generally well-tolerated by cells, including fibroblasts.
Animal Model Research for Urolithiasis Pathophysiology
Animal models play a crucial role in understanding the pathophysiology of urolithiasis and evaluating the efficacy of potential therapeutic agents like this compound. These models allow for the controlled induction of kidney stone formation and subsequent assessment of renal changes and the impact of interventions.
Experimental Induction of Nephrolithiasis Models (e.g., Ethylene (B1197577) Glycol-Induced)
Various methods are employed to experimentally induce nephrolithiasis in animal models, with the ethylene glycol (EG)-induced model being a widely utilized paradigm for studying calcium oxalate (CaOx) urolithiasis dntb.gov.uanih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.gov. This model typically involves administering ethylene glycol in the drinking water to rodents, most commonly rats. For instance, studies have successfully induced hyperoxaluria and subsequent CaOx stone formation by providing 0.75% (v/v) ethylene glycol in the drinking water for a period of several weeks, such as four weeks nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. The administration of ethylene glycol leads to an increase in urinary oxalate excretion, a key factor in CaOx stone formation dntb.gov.uanih.govresearchgate.netresearchgate.netnih.gov.
Beyond ethylene glycol, other lithogenic agents are also used. For example, a rat model of urolithiasis has been induced using trans-4-hydroxy-L-proline (HLP), where this compound was employed as a standard treatment researchgate.netresearchgate.netnih.gov. Some experimental designs may combine ethylene glycol with other substances, such as ammonium (B1175870) chloride or 1-alpha (OH) D3, to further enhance stone formation or to induce specific types of stones researchgate.netnih.gov. These models provide a robust platform to investigate the mechanisms of stone formation and the therapeutic potential of compounds.
Assessment of Renal Crystal Deposition and Histopathological Changes in Animal Models
In these induced urolithiasis models, the assessment of renal crystal deposition and histopathological changes is critical for evaluating the progression of the disease and the effectiveness of interventions. In ethylene glycol-induced nephrolithiasis models, significant calcium oxalate crystal deposits are consistently observed within the kidneys of affected rats dntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.net. These deposits are typically found in both the renal cortex and medulla nih.gov.
Histopathological examinations of kidney tissues from EG-treated rats reveal pronounced signs of inflammation, and the kidneys often appear pale and enlarged with increased organ weights compared to control animals nih.govresearchgate.net. Microscopic analysis frequently shows birefringent CaOx crystal deposits prominently accumulated in renal sections nih.govresearchgate.netresearchgate.net.
Studies investigating this compound in these animal models have demonstrated its capacity to mitigate these pathological changes. Treatment with this compound has been shown to significantly reduce the number of intrarenal calcium oxalate deposits in EG-induced nephrolithiasis in rats dntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, this compound treatment contributes to the restoration of renal tissue to a more normal morphology, resembling that of healthy control rats, and effectively reduces inflammatory indicators nih.govresearchgate.net. The elevated kidney weights observed in EG-treated rats are also significantly lowered following this compound administration nih.govresearchgate.net.
Beyond crystal deposition and inflammation, this compound has been noted to restore urinary citrate levels, which are typically diminished in animals with ethylene glycol-induced urolithiasis, bringing them back to levels comparable to those in normal control rats dntb.gov.uanih.govresearchgate.netresearchgate.net. In models induced by trans-4-hydroxy-L-proline (HLP), this compound, acting as a standard treatment, significantly reversed the lithogenic effects, including elevated kidney levels of calcium and oxalate. It also ameliorated adverse histological changes such as calcium oxalate crystal formation, cystic dilatation, tubular necrosis, inflammatory changes, atrophy, and fibrosis within the kidney tissue researchgate.netresearchgate.netnih.gov.
The following table summarizes key findings related to this compound's effects in animal models of urolithiasis:
| Animal Model (Induction Agent) | Key Observation in Untreated Model | Effect of this compound Treatment | Reference |
| Rat (Ethylene Glycol) | Significant intrarenal CaOx deposits, increased kidney weight, inflammation, decreased urinary citrate. | Significantly reduced intrarenal CaOx deposits, normalized kidney appearance and weight, reduced inflammation, restored urinary citrate levels. | dntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.net |
| Rat (Trans-4-hydroxy-L-proline) | Increased kidney calcium and oxalate levels, CaOx crystal formation, cystic dilatation, tubular necrosis, inflammation, atrophy, fibrosis. | Significantly reversed increased kidney calcium and oxalate, ameliorated histological changes (crystal formation, cystic dilatation, tubular necrosis, inflammation, atrophy, fibrosis). | researchgate.netresearchgate.netnih.gov |
Advanced Analytical and Research Methodologies
Spectroscopic and Chromatographic Characterization Techniques for Potassium Sodium Hydrogen Citrate (B86180) and its Metabolites in Biological Matrices
The accurate characterization and quantification of Potassium Sodium Hydrogen Citrate and its metabolites in biological matrices are essential for research and clinical monitoring. Various spectroscopic and chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a widely utilized method for determining citric acid levels in urine and other biological fluids. This technique is valued for its routine applicability, cost-effectiveness, simplicity, reproducibility, and reliability in analyzing complex biological samples dergipark.org.trresearchgate.net. For instance, a developed HPLC method for urinary citrate determination demonstrated intraday and interday coefficient of variation (CV) values of 4.29% vs. 5.37% and 2.78% vs. 3.13% respectively, with a linearity interval of 0.03-20 mmol/L and mean recovery rates of 101.2%, 100%, and 99.7% at different concentrations dergipark.org.tr.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for measuring urinary oxalate (B1200264) and citrate due to its superior sensitivity and specificity medpath.comnih.gov. This method allows for the simultaneous quantification of various metabolites with high precision. A simple LC-MS/MS method for urinary citrate measurement showed within and between-batch coefficients of variation of less than 3% over a range of 480-3800 µmol/L, with a lower limit of quantification at 24.0 µmol/L nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for analyzing citric acid cycle intermediates and other related energy metabolism intermediates theses.czresearchgate.netacs.orgplos.org. This method is sensitive and enables the simultaneous measurement of multiple metabolites, although it often requires a derivatization step for non-volatile compounds like citrate to enhance their volatility for chromatographic separation theses.czplos.org.
Untargeted metabolomics, often coupled with LC-MS, provides a comprehensive analysis of metabolites in a biological sample. This approach is instrumental in investigating intracellular metabolism and identifying differential metabolites and metabolic pathways affected by compounds like sodium citrate mdpi.comresearchgate.net. Studies using untargeted metabolomics have identified significant changes in intracellular metabolic levels of organic acids and amino acid metabolites following sodium citrate addition, providing insights into precursor supply for biosynthesis pathways mdpi.com.
Isotope tracing metabolomics, typically performed using ultra-high performance liquid chromatography coupled with mass spectrometry, employs isotopically labeled compounds (e.g., 13C-citrate) to track metabolic fluxes and confirm the origin and fate of citrate within biological systems nih.govnih.gov. This technique offers detailed insights into how citrate is incorporated and metabolized, especially in different physiological conditions or in the presence of various storage solutions for biological samples nih.govnih.gov.
Table 1: Spectroscopic and Chromatographic Techniques for Citrate Analysis
| Technique | Principle | Application in Citrate Analysis | Advantages | Disadvantages/Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between stationary and mobile phases | Determination of citric acid levels in urine and other body fluids dergipark.org.trresearchgate.net | Routine, cost-effective, simple, reproducible, reliable dergipark.org.trresearchgate.net | May require sample purification eurekakit.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines liquid chromatography with mass spectrometry for separation and identification | Gold standard for measuring urinary oxalate and citrate medpath.comnih.gov | High sensitivity and specificity medpath.comnih.gov | More expensive than HPLC medpath.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines gas chromatography with mass spectrometry for separation and identification of volatile compounds | Analysis of citric acid cycle intermediates and related energy metabolites theses.czresearchgate.netacs.orgplos.org | Sensitive, enables simultaneous measurement of multiple metabolites theses.czresearchgate.netacs.org | Requires derivatization for non-volatile compounds like citrate theses.czplos.org |
| Untargeted Metabolomics (LC-MS based) | Comprehensive analysis of metabolites in a biological sample | Investigating intracellular metabolism and identifying differential metabolites and pathways affected by citrate mdpi.comresearchgate.net | Broad scope, identifies unexpected correlations researchgate.net | Complex data analysis, requires advanced instrumentation mdpi.com |
| Isotope Tracing Metabolomics (LC-MS based) | Uses isotopically labeled compounds to track metabolic fluxes | Confirming citrate metabolism origin and pathways nih.govnih.gov | Provides insights into metabolic pathways and flux nih.gov | Requires specialized labeled compounds and sophisticated analysis nih.gov |
Electrochemical and Potentiometric Methods for pH Monitoring in Biological Systems (e.g., Urinary pH Indicator Paper)
Monitoring pH in biological systems is critical for understanding physiological processes and detecting abnormalities. Electrochemical and potentiometric methods offer various approaches to accurately measure pH, ranging from simple indicator papers to advanced sensor technologies.
Potentiometric determination of urine pH, typically using a pH meter with a glass electrode, provides greater accuracy and resolution compared to the use of indicator paper nih.govcuhk.edu.hkjournalmhe.orgresearchgate.netacs.org. This method is crucial for assessing renal stones or crystals and evaluating systemic acid-base disorders cuhk.edu.hk. Studies have shown discrepancies between pH values obtained by reagent strips and potentiometric methods, particularly when the pH is close to 7, highlighting the superior precision of potentiometric measurements journalmhe.orgresearchgate.net.
Urinary pH indicator papers, such as Hydrion pH paper or Multistix-10-SG urine reagent dipsticks, are inexpensive and convenient tools for rapid, qualitative, or semi-quantitative assessment of urine pH bu.edu.eglabproinc.comwikipedia.orgwebmd.com. These papers are treated with chemical indicators (e.g., methyl red, bromothymol blue) that change color in response to varying hydrogen or hydroxide (B78521) ion concentrations, indicating whether a solution is acidic, alkaline, or neutral bu.edu.eglabproinc.comwikipedia.org. While useful for quick checks, their accuracy can be limited, especially due to potential errors in interpreting color changes, particularly when performed by untrained individuals nih.govbu.edu.eg.
Electrochemical pH sensors represent a more advanced approach, measuring the electrical potential in two- or three-electrode cells mdpi.comresearchgate.netsolubilityofthings.com. These sensors can be miniaturized, flexible, and biocompatible, making them suitable for real-time and even in-vivo pH monitoring in various biological environments mdpi.comresearchgate.netsolubilityofthings.compreprints.orgrsc.org. Examples include Ion-Sensitive Field-Effect Transistors (ISFETs) and Electrolyte-Insulator-Semiconductor Field-Effect Transistors (EGFETs), which interpret potential differences at the electrolyte-transistor gate interface produced by protonation and deprotonation reactions preprints.org. These sensors offer high sensitivity and fast responses, providing a dynamic understanding of pH changes in cellular environments solubilityofthings.compreprints.org.
Table 2: Comparison of pH Monitoring Methods in Biological Systems
| Method | Principle | Application | Accuracy/Precision | Considerations |
| Potentiometric pH Meter (e.g., pH electrode, peachimeter) | Measures electrical potential difference | Precise pH measurement in urine and other biological fluids nih.govcuhk.edu.hkjournalmhe.orgresearchgate.netacs.org | High accuracy, greater resolution nih.govjournalmhe.orgresearchgate.net | Can be bulky, may require frequent calibration researchgate.netpreprints.org |
| pH Indicator Paper (e.g., Hydrion pH paper, dipsticks) | Color change of chemical indicators in response to pH | Rapid, qualitative/semi-quantitative assessment of urine pH bu.edu.eglabproinc.comwikipedia.orgwebmd.com | Lower accuracy, potential for interpretation errors, especially around pH 7 nih.govjournalmhe.orgresearchgate.netbu.edu.eg | Inexpensive, convenient for patient self-monitoring nih.govbu.edu.eg |
| Electrochemical pH Sensors (e.g., ISFET, EGFET) | Measure electrical potential related to protonation/deprotonation reactions | Real-time, localized pH monitoring in biological environments mdpi.comresearchgate.netsolubilityofthings.compreprints.orgrsc.org | High sensitivity, fast response, can be miniaturized and integrated into wearables mdpi.comresearchgate.netsolubilityofthings.compreprints.org | Can be affected by other ions/molecules in solution mdpi.com |
Microscopic and Imaging Techniques for Crystal Morphology and Size Analysis in Research Models
The analysis of crystal morphology and size in biological research models, particularly in the context of urinary stone formation, relies heavily on various microscopic and imaging techniques. These methods provide crucial insights into the physical characteristics of crystals and their formation processes.
Microscopic examination of urine sediment is a fundamental tool for identifying crystals based on their characteristic appearance and morphology jst.go.jpsynlab.com.ngclevelandclinic.orglabce.comnih.gov. Techniques such as standard light microscopy, optical polarization microscopy, automated microscopy, flow cytometry, and scanning electron microscopy are employed nih.gov. The pH of urine significantly influences crystal formation and morphology, with different crystal types precipitating at specific pH ranges jst.go.jpclevelandclinic.orglabce.comnih.gov. For instance, calcium oxalate and uric acid crystals commonly precipitate in acidic urine, while calcium phosphate (B84403) and struvite crystals form in alkaline urine nih.gov. Lab technicians can identify crystal types by their unique shapes under a microscope, such as the "coffin lid" shape of struvite crystals or the "envelope" shape of calcium oxalate dihydrate crystals clevelandclinic.orgnih.gov. Solubility tests can further aid in differentiating crystals with similar shapes nih.gov.
Table 3: Common Urinary Crystal Types and Microscopic Characteristics
| Crystal Type | Typical Morphology (Light Microscopy) | Urine pH for Precipitation | Birefringence (Polarized Microscopy) |
| Calcium Oxalate Monohydrate (COM) | Oval, biconvex, dumbbells, elongated rods nih.gov | Varied | Strongly birefringent nih.gov |
| Calcium Oxalate Dihydrate | Envelope-shaped nih.gov | Varied | Strongly birefringent nih.gov |
| Calcium Phosphate (CaP) | Amorphous granulations, large plates, prisms, rosettes, stars, needle-like, splinter-like, sticks/rods nih.gov | Alkaline nih.gov | Brushite crystals are strongly birefringent nih.gov |
| Struvite (Magnesium Ammonium (B1175870) Phosphate) | Coffin lid, feather-like, elongated prisms, trapezoids nih.gov | Alkaline nih.gov | Weak to strongly birefringent nih.gov |
| Cystine | Perfect hexagonal plates, alone or heaped nih.gov | Acidic nih.gov | Weak birefringence nih.gov |
| Uric Acid | Amber-colored, various shapes (rho, rhombic, hexagonal, barrel-shaped, needles, rosettes) nih.gov | Acidic nih.gov | Birefringent nih.gov |
| Amorphous Urates | Small granular appearance nih.gov | Acidic nih.gov | No birefringence nih.gov |
| Amorphous Phosphates | Small granular appearance nih.gov | Alkaline nih.gov | No birefringence nih.gov |
Beyond microscopy, various imaging techniques are utilized for diagnosing and evaluating urinary stones in research models and clinical settings. These include ultrasonography (US), kidney-ureter-bladder (KUB) radiography, and non-contrast-enhanced computed tomography (NCCT) mdpi.commdpi.com. While US is widely accessible and radiation-free, it has lower sensitivity and specificity mdpi.com. KUB radiography is convenient and low-cost but only detects radiopaque stones mdpi.com. Computed tomography (CT) offers higher sensitivity and specificity for stone detection mdpi.commdpi.com. Emerging techniques like dual-energy CT (DECT) and X-ray speckle-based imaging (SBI) are being explored for their potential to improve the prediction and differentiation of various urinary stone types non-invasively mdpi.comkarger.com. SBI, for instance, can provide high-resolution characterizations of different urinary stones in a cost-effective laboratory setting mdpi.com.
Emerging Methodologies in Biochemical Pathway Elucidation Related to Citrate Metabolism (e.g., Metabolomics, Microbiota Interactions in relevant preclinical models)
The elucidation of biochemical pathways related to citrate metabolism is a dynamic field benefiting from emerging methodologies, particularly metabolomics and the study of microbiota interactions in relevant preclinical models. These approaches provide a holistic view of citrate's systemic impact.
Metabolomics, including untargeted metabolomics and metabolic flux analysis, is at the forefront of elucidating citrate metabolism pathways. These techniques allow for the identification of differential metabolites and the understanding of metabolic responses to various conditions mdpi.comresearchgate.netnih.govnih.govmdpi.com. For example, quantitative tracing metabolomics experiments using 13C-labeled compounds have revealed that hypoxia can promote the consumption of citrate and other carboxylates in red blood cells, enhancing the understanding of metabolic responses to oxygen deprivation nih.gov. In Pichia pastoris fermentation, untargeted metabolomics combined with metabolic flux analysis revealed that sodium citrate significantly increased reaction fluxes in central carbon metabolism pathways, including glycolysis, the pentose (B10789219) phosphate pathway, the TCA cycle, and the glyoxylate (B1226380) cycle, by 20.45% to 29.32% mdpi.comresearchgate.net.
The interaction between gut microbiota and citrate metabolism is an increasingly recognized area of research. Gut microbiota dysbiosis has been linked to lower urinary citrate levels and an increased risk of kidney stone formation frontiersin.orgfrontiersin.orgmdpi.comnih.govoup.com. Specific bacterial genera, such as Escherichia-Shigella and Escherichia, have shown an inverse correlation with urinary citrate levels frontiersin.orgfrontiersin.orgmdpi.comnih.gov. Conversely, certain oxalate-degrading bacteria like Oxalobacter formigenes, Lactobacillus, and Bifidobacterium may inhibit stone formation by decreasing oxalate concentrations nih.gov. Microbial metabolites, such as short-chain fatty acids (SCFAs) like butyrate (B1204436) and acetate, can also regulate citrate excretion and influence urinary pH, contributing to a less favorable environment for stone formation frontiersin.org. Preclinical models, such as mice fed high-fat diets, are used to study how citrate consumption and the gut microbiota interact to influence metabolic health, including lipid synthesis and inflammation plos.orgresearchgate.net.
Table 4: Gut Microbiota Interactions with Citrate Metabolism
| Bacterial Genus/Group | Correlation with Urinary Citrate/Metabolism | Mechanism/Impact |
| Escherichia-Shigella | Increased abundance linked to lower citrate levels frontiersin.orgfrontiersin.org | Associated with lithogenesis frontiersin.orgfrontiersin.org |
| Escherichia | Negatively correlated with citrate levels mdpi.comnih.gov | - |
| Bacteroides | More abundant in kidney stone groups mdpi.com; some produce urease nih.gov | Urease degrades urea, promotes ammonia/CO2 formation nih.gov; negative relationship with SCFAs nih.gov |
| Oxalobacter formigenes | Oxalate-degrading properties, inhibits stone formation nih.gov | Decreases oxalate concentration in plasma and urine nih.gov |
| Lactobacillus | Oxalate-degrading properties, inhibits stone formation nih.gov | Decreases oxalate concentration in plasma and urine nih.gov |
| Bifidobacterium | Oxalate-degrading properties, inhibits stone formation nih.gov | Decreases oxalate concentration in plasma and urine nih.gov |
| Short-Chain Fatty Acids (SCFAs) (e.g., butyrate, acetate) | Modulate citrate excretion and urinary pH frontiersin.org | Improve gut barrier function, modulate inflammation/oxidative stress frontiersin.org; energetic substrates for mitochondria mdpi.com |
Citrate itself is a key molecule involved in diverse biochemical pathways, including carbohydrate and lipid metabolism mdpi.comresearchgate.netnih.gov. Within the cytosol, citrate is cleaved by ATP citrate lyase (ACLY) into oxaloacetate and acetyl-CoA, with acetyl-CoA serving as a precursor for lipid synthesis researchgate.netnih.gov. Research in preclinical models continues to explore the complex interplay of citrate transport, enzymatic breakdown, and its broader metabolic implications, including its role in epigenetic modifications and cellular energy production mdpi.comresearchgate.netmdpi.com.
Broader Scientific Applications and Future Research Directions
Reagent Applications in Acid-Base Chemistry and Solubility Research
The components of Uralyt-U, notably citrate (B86180) salts and citric acid, are extensively utilized as reagents in fundamental and applied acid-base chemistry and solubility research. Citric acid, a triprotic acid, serves as a common and cost-effective reagent in acid-base titrations, particularly when reacting with strong bases due to its three ionizable hydrogen atoms solubilityofthings.comuwaterloo.ca. Its water solubility and crystalline solid form make it a convenient reagent for laboratory settings uwaterloo.ca.
In solubility research, the chelating properties of citrate are highly significant. Citrate ions can bind to metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺), influencing the solubility of various compounds nih.govmdpi.comnih.gov. This property is crucial in understanding and manipulating the solubility of sparingly soluble salts, particularly those involved in the formation of urinary stones. For instance, potassium citrate increases urinary citrate levels, which in turn complex with calcium, thereby reducing calcium ion activity and the saturation of calcium oxalate (B1200264). This mechanism inhibits the spontaneous nucleation of calcium oxalate and calcium phosphate (B84403) crystals, a key area of study in nephrolithiasis research drugbank.comnih.govdrugs.comwikidoc.org.
Role in Investigating Systemic Acid-Base Balance Disorders in Preclinical Models
The metabolic conversion of citrate to bicarbonate allows this compound's components to act as systemic alkalizing agents, making them valuable tools for investigating acid-base balance disorders in preclinical models scribd.comnih.gov. While direct studies on "this compound" in preclinical models for systemic acid-base disorders are not widely detailed, the foundational principles derived from its active ingredients, potassium citrate and sodium citrate, are well-established.
In animal models and in vitro systems, citrate-based compounds are employed to modulate pH and study the physiological responses to altered acid-base states. For example, potassium citrate is used to increase urinary pH and citrate levels, which is critical for studying the prevention and dissolution of uric acid and calcium stones in research settings related to hyperuricemia and hyperuricosuria drugbank.comnih.govdrugs.comwikidoc.orgmdpi.comnih.gov. Research has also shown that alpha-lipoic acid, in combination with potassium citrate, can increase cystine solubility and prevent stone formation in mouse models of cystinuria, highlighting the utility of citrate in preclinical investigations of specific acid-base related metabolic disorders turkarchpediatr.org. Sodium citrate, through its buffering action and metabolism to bicarbonate, is beneficial in models simulating metabolic acidosis, where it helps maintain optimal pH balance patsnap.commims.com.
Research into Interactions with Other Pharmaceutical Agents at a Mechanistic Level (non-clinical focus)
Research into the mechanistic interactions of citrate compounds with other pharmaceutical agents in non-clinical contexts provides insights into potential co-administration effects and formulation strategies. The chelating nature of citrate can influence the absorption of other ions; for instance, oral citrate doses may enhance the intestinal absorption of aluminum ions mims.comnih.gov.
Citric acid's ability to interact with basic drugs through hydrogen bonding can lead to drug amorphization and increased solubility, a phenomenon observed with compounds like haloperidol (B65202) and itraconazole (B105839) nih.gov. Furthermore, citric acid can inhibit proteolytic enzymes such as chymotrypsin (B1334515) and trypsin by reducing the local pH or calcium ion concentration, which is a mechanism explored to enhance the absorption of protein-based drugs in oral formulations nih.gov.
From a non-clinical perspective, understanding how citrate interacts with other compounds at a molecular level is crucial for drug development and formulation science. For example, the anticoagulant properties of sodium citrate, which stem from its ability to chelate calcium ions, are relevant in studies examining its interaction with other anticoagulants nih.govpatsnap.com. Similarly, research investigates how potassium citrate can influence the hyperkalemic effects of certain drugs (e.g., ACE inhibitors, NSAIDs) or alter the excretion rates of various pharmaceutical agents drugbank.comnih.govmedscape.com. Mechanistic studies also explore how the interaction of solid oral potassium citrate formulations with anticholinergic agents can increase the risk of gastrointestinal injury due to altered transit times and localized ion concentrations drugs.com.
Exploration of Novel Therapeutic Indications Based on Mechanistic Understanding (e.g., Porphyria Cutanea Tarda, Cystinuria, Hyperuricemia Management in non-clinical contexts)
The mechanistic understanding of citrate's actions, particularly its alkalinizing and chelating properties, has spurred research into its potential for novel therapeutic indications in non-clinical settings.
Cystinuria: In non-clinical research, urinary alkalinization with potassium citrate is a primary strategy to significantly increase cystine solubility. Studies aim to achieve and maintain a urinary pH of at least 7.0, ideally 7.5, to ensure cystine concentrations remain below 250 mg/L nih.govauanews.netcystinuria.orgnih.gov. Potassium citrate is favored in research due to its efficacy in raising urinary pH and promoting citrate excretion, which helps dissolve cystine crystals nih.govcystinuria.orgnih.gov. Preclinical models have also explored adjunct therapies, such as alpha-lipoic acid, which has demonstrated an ability to increase cystine solubility in urine turkarchpediatr.orgnih.gov.
Hyperuricemia Management: In non-clinical contexts, this compound's ability to stabilize urine pH is critical for improving uric acid solubility, preventing the formation of uric acid crystals, and even redissolving existing ones scribd.com. Research in this area focuses on how potassium citrate increases urinary pH and citrate levels, which are essential for inhibiting the nucleation of uric acid and calcium phosphate stones drugbank.comdrugs.comwikidoc.orgmdpi.comnih.goveuti.org. These studies contribute to understanding the fundamental principles behind uric acid nephrolithiasis management.
Porphyria Cutanea Tarda: No specific non-clinical research on this compound or its primary components (potassium citrate, sodium citrate, citric acid) for novel therapeutic indications in Porphyria Cutanea Tarda was identified in the provided search results.
The broad utility of citrate in modulating pH and chelating metal ions provides a fertile ground for exploring its application in other conditions where these mechanisms could be beneficial, even if not explicitly detailed in the provided scope.
Development of Next-Generation Citrate-Based Compounds and Advanced Delivery Systems for Enhanced Research Applications
Significant research efforts are directed towards developing next-generation citrate-based compounds and advanced delivery systems, primarily for enhanced research applications rather than immediate clinical use. The success of poly(octamethylene citrate) (POC) in clinical applications has accelerated the development of new citrate-based biomaterials for regenerative engineering nih.gov. These advanced polymers leverage citrate chemistry and metabolism to influence cell metabolism and stem cell differentiation, indicating a promising avenue for future research in tissue engineering nih.gov.
In orthopedic research, citrate-based injectable composite materials are being developed. For instance, poly(ethylene glycol) maleate (B1232345) citrate (PEGMC) combined with hydroxyapatite (B223615) is being investigated as a biodegradable bone material, mimicking the natural citrate-bound apatite crystals found in bone researchgate.net. This research aims to create materials that can enhance bone development and load-bearing function researchgate.net.
Furthermore, the development of advanced drug delivery systems is a critical area of research. These systems aim to overcome challenges such as poor water solubility and low bioavailability of various compounds, including those that may incorporate citrate or citrate derivatives. Self-nanoemulsifying drug delivery systems (SNEDDS) are being explored to improve the oral efficacy of poorly soluble drugs, such as tamoxifen (B1202) citrate, by enhancing their dissolution and absorption characteristics in non-clinical models researchgate.net. Photopolymerization 3D printing techniques are also being utilized to fabricate microscale drug delivery systems with precise geometries, and new biodegradable photopolymers like poly(1,12-dodecamethylene citrate) (PDC) are under development for customized drug delivery research acs.org. Beyond biomedical applications, novel citrate compounds like zirconium citrate are being explored as next-generation dispersants in environmentally friendly industrial applications, such as drilling fluids, demonstrating the diverse research landscape for citrate chemistry onepetro.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
